Product packaging for linolenic acid ethoxylated diesters(Cat. No.:CAS No. 104666-15-1)

linolenic acid ethoxylated diesters

Cat. No.: B1165730
CAS No.: 104666-15-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Linolenic acid ethoxylated diesters are a class of non-ionic surfactants synthesized by the ethoxylation of linolenic acid diesters. These compounds are characterized by a hydrophobic alkyl chain derived from the fatty acid and a hydrophilic head group composed of polyethylene glycol (ethoxy chains), which allows them to effectively reduce surface tension and stabilize oil-in-water emulsions . The number of ethylene oxide units can be tailored to achieve a specific Hydrophile-Lipophile Balance (HLB), making the final product soluble in either oil (HLB < 13) or water (HLB > 13) . These degradable surfactants are stable in both acidic and alkaline conditions and perform well in hard water . In research and industrial applications, these diesters are valuable as primary plasticizers for polymers like poly(vinyl chloride) (PVC). When incorporated into a PVC matrix, they intersperse between polymer chains, effectively reducing glass transition temperature and improving flexibility, processability, and durability without the toxicity concerns associated with phthalates . Their use in creating self-emulsifiable systems is also a key area of investigation; they can form stable emulsions for agrochemicals, pharmaceuticals, and cleaning agents with minimal mechanical stirring required . Furthermore, their role as homogenizers and viscosity modifiers in inks, paints, and resin formulations is driven by their ability to disperse pigments and other solid particles uniformly . This product is intended For Research Use Only and is not approved for human consumption, diagnostic, or therapeutic use.

Properties

CAS No.

104666-15-1

Molecular Formula

C83H122N24O19

Synonyms

linolenic acid ethoxylated diesters

Origin of Product

United States

Feedstock Sourcing and Precursor Chemistry

The journey to creating linolenic acid ethoxylated diesters starts with obtaining its two key building blocks: linolenic acid and ethylene (B1197577) oxide. The sourcing of these precursors is a significant consideration, with a growing emphasis on renewable and sustainable options.

Vegetable Oil Derivatives as Linolenic Acid Sources

Linolenic acid, an essential omega-3 fatty acid, is abundantly found in various plant-based oils. nih.govwebmd.com These oils serve as the primary feedstock for the synthesis of the diesters. The most common sources include:

Linseed Oil: Also known as flaxseed oil, this is one of the richest commercial sources of alpha-linolenic acid (ALA). wikipedia.orgtherascience.comadam.com The concentration of ALA in linseed oil can range from 48% to 60%. mfa.orgresearchgate.net Different processing methods, such as cold-pressing and hot-pressing, can affect the final quality and composition of the oil. mfa.org

Soya Oil: Soybean oil is another major source of linolenic acid, although the concentration is lower than in linseed oil, typically ranging from 5% to 10%. soyconnection.comwikipedia.orgsoya.befediol.eu Despite the lower percentage, the vast global production of soybeans makes it a significant contributor to the availability of linolenic acid. wikipedia.orggoogle.com

Rapeseed Oil: Also known as canola oil, rapeseed oil contains approximately 9% to 10% alpha-linolenic acid. gcirc.orgmdpi.comhuel.com Modern breeding techniques have led to the development of rapeseed varieties with modified fatty acid profiles, including those with both higher and lower ALA content to suit different applications. gcirc.orghuel.com

Table 1: Typical Linolenic Acid Content in Various Vegetable Oils

Vegetable OilTypical α-Linolenic Acid (ALA) Content (%)
Linseed Oil48 - 60%
Soya Oil5 - 10%
Rapeseed Oil9 - 10%
Chia Seed Oil~58.25%
Perilla Seed Oil~60%
Walnut OilVaries

This table compiles data from multiple sources indicating the typical range of alpha-linolenic acid found in these common vegetable oils. wikipedia.orgtherascience.comadam.commfa.orgresearchgate.netsoyconnection.comwikipedia.orgsoya.befediol.eugcirc.orgmdpi.comhuel.comjournal-of-agroalimentary.rotaylorandfrancis.commdpi.comocl-journal.orgmdpi.com

Alternative Bio-based Feedstocks and Waste Stream Utilization

In the quest for more sustainable and circular economies, researchers are exploring alternative sources for linolenic acid and other valuable fatty acids. These include:

Other Plant Oils: Oils from seeds like perilla, chia, and walnut are also rich in linolenic acid. adam.comocl-journal.orgmdpi.com Perilla oil, for instance, can contain over 60% ALA. ocl-journal.org

Microalgae: Certain species of microalgae are capable of producing high levels of polyunsaturated fatty acids, including linolenic acid. cabidigitallibrary.org Cultivating microalgae using wastewater and industrial carbon dioxide emissions presents a promising avenue for sustainable lipid production. cabidigitallibrary.org

Waste Streams: The concept of a biorefinery, where waste from one process becomes the feedstock for another, is gaining traction. diva-portal.orgnih.govresearchgate.net Research is underway to utilize various organic waste streams, such as those from agriculture and food production, for the microbial production of volatile fatty acids (VFAs). diva-portal.orgnih.govresearchgate.netmdpi.com These VFAs can then potentially be used as precursors for synthesizing longer-chain fatty acids like linolenic acid.

Ethylene Oxide Chemistry and Reactant Purity

The second key component, ethylene oxide, is a highly reactive cyclic ether. wikipedia.org In a process called ethoxylation, ethylene oxide reacts with the linolenic acid to form the ethoxylated chain. venus-goa.comilurbeda.comwikipedia.org This reaction is typically carried out under controlled temperature and pressure, often with the use of a catalyst. wikipedia.org

The purity of the reactants is paramount to ensure the quality and safety of the final product. Impurities in the ethylene oxide or the linolenic acid feedstock can lead to the formation of undesirable byproducts. frontiersin.orgacs.org For example, traces of water can react with ethylene oxide to form polyethylene (B3416737) glycol (PEG). acs.org Therefore, stringent quality control measures are necessary for all raw materials. psgraw.com The ethoxylation process itself can also generate trace amounts of impurities like 1,4-dioxane (B91453), which needs to be monitored and controlled. frontiersin.orgtaylorandfrancis.comsafecosmetics.org

Green Chemistry Considerations in Raw Material Selection

The principles of green chemistry are increasingly influencing the chemical industry, encouraging the use of sustainable and environmentally benign processes. researchgate.netblazingprojects.comacs.orgnih.gov When applied to the synthesis of this compound, these principles guide the selection of raw materials towards:

Renewable Feedstocks: Prioritizing the use of plant-based oils and other biomass sources for linolenic acid aligns with the principle of using renewable resources. researchgate.netresearchgate.netnih.gov

Waste Valorization: Utilizing waste streams for the production of fatty acids is a prime example of waste prevention, a core tenet of green chemistry. diva-portal.orgnih.govresearchgate.netmdpi.com

Designing Safer Chemicals: The choice of feedstocks and synthesis routes that minimize the generation of hazardous byproducts is a key consideration. acs.org

The move towards bio-based and waste-derived feedstocks not only reduces the environmental footprint of producing this compound but also aligns with the broader shift towards a more sustainable and circular chemical industry.

Synthesis Methodologies for Linolenic Acid Ethoxylated Diesters

Katalytische Ethoxylierungsverfahren

Die direkte Ethoxylierung von Fettsäureestern ist eine Schlüsseltechnologie zur Herstellung von nichtionischen Tensiden vom Ether-Ester-Typ. researchgate.net Dieser Prozess erfordert den Einsatz von Katalysatoren, um die Einführung von Ethylenoxid in die Esterbindung zu ermöglichen. frontiersin.orgfrontiersin.org Die Wahl des Katalysators ist entscheidend, da sie die Reaktionsgeschwindigkeit, die Verteilung der Ethoxylat-Addukte und die Bildung von Nebenprodukten beeinflusst. nih.govresearchgate.net

Homogene Katalyse bei der Ethoxylierung von Fettsäureestern

Bei der homogenen Katalyse befinden sich der Katalysator und die Reaktanten in derselben Phase. Alkalische Katalysatoren wie Natrium- und Kaliumhydroxide sowie deren Methoxide werden häufig für die Ethoxylierung von Alkoholen verwendet. researchgate.netacs.org Bei der Ethoxylierung von Fettsäureestern können diese basischen Katalysatoren ebenfalls eingesetzt werden. Die Reaktion verläuft typischerweise in zwei Schritten: eine anfängliche langsamere Monoethoxylierung, gefolgt von einer schnelleren Polymerisation, sobald die gesamte Säure umgesetzt ist. researchgate.net Saure Katalysatoren vom Lewis-Typ wie SnCl₄ können ebenfalls verwendet werden, führen aber tendenziell zu mehr Nebenprodukten. nih.govacs.org

Heterogene Katalyse bei der Ethoxylierung (z. B. Calcium-, Aluminium-Magnesium-, Kaliumcarbonat-Systeme)

Heterogene Katalysatoren befinden sich in einer anderen Phase als die Reaktanten, was ihre Abtrennung vom Produkt erleichtert. nih.gov Für die Ethoxylierung von Fettsäureestern haben sich verschiedene heterogene Katalysatorsysteme als wirksam erwiesen:

Calcium-basierte Katalysatoren: Calciumsalze, die mit Schwefelsäure modifiziert sind, werden als saure Katalysatoren eingesetzt. researchgate.netfrontiersin.org Diese Katalysatoren schwächen die C-OR-Bindung im Ester, was die Einführung der Oxyethylengruppe zwischen dem Carbonylkohlenstoffatom und dem Sauerstoffatom der Alkoxygruppe ermöglicht. researchgate.netfrontiersin.org Ein homogener Calciumkatalysator kann im Vergleich zu einem heterogenen Al-Mg-Katalysator zu einem höheren Gehalt des Hauptprodukts bei der Ethoxylierung von Methylestern führen. frontiersin.org

Aluminium-Magnesium-basierte Katalysatoren: Verbundoxidkatalysatoren aus Magnesium- und Aluminiumoxiden sind besonders interessant. researchgate.net Diese Katalysatoren können als bifunktionell angesehen werden, mit basischen Zentren vom Magnesiumoxid und sauren Zentren vom Aluminiumion. nih.govresearchgate.net Die Reaktion auf diesen Katalysatoren beginnt wahrscheinlich mit der Chemisorption des Esters, wobei die Methoxygruppe an der Katalysatoroberfläche ethoxyliert wird. researchgate.netfrontiersin.orgfrontiersin.org Diese Katalysatoren können zu einer engeren Verteilung der Ethylenoxid-Addukte führen. researchgate.net

Kaliumcarbonat-Systeme: Obwohl spezifische Details zur Verwendung von Kaliumcarbonat als alleinigem Katalysator für die Ethoxylierung von Linolensäurediestern in den vorliegenden Quellen nicht ausführlich beschrieben werden, werden alkalische Bedingungen im Allgemeinen für die Ethoxylierung verwendet. researchgate.net

Die folgende Tabelle fasst die Ergebnisse der chromatographischen Analyse von ethoxylierten Ethylestern und Methylestern unter Verwendung verschiedener Katalysatoren zusammen.

KatalysatorHydrophobes RohmaterialFraktion 1 (PEG) [%]Fraktion 2 (Hauptprodukt) [%]Fraktion 3 (Diester) [%]
CaEthylester13,870,315,9
Al-MgEthylester18,764,816,5
CaMethylester11,275,413,4
Al-MgMethylester17,968,213,9

Tabelle basierend auf Daten aus Frontiers in Chemistry, 2021. frontiersin.org

Mechanistische Wege der katalytischen Ethoxylierung an Estersubstraten

Der Mechanismus der direkten Esterethoxylierung hängt stark vom verwendeten Katalysator ab. researchgate.netfrontiersin.org

Saurer Katalysemechanismus: Bei sauren Katalysatoren, wie mit Schwefelsäure modifizierten Calciumsalzen, wird die C-OR-Bindung des Esters geschwächt. Dies erleichtert die Insertion einer Ethylenoxid-Einheit zwischen dem Carbonylkohlenstoff und dem Sauerstoff der Alkoxygruppe. An dieser Stelle kann auch eine weitere Kettenverlängerung stattfinden. researchgate.netfrontiersin.orgfrontiersin.org

Alkalischer/Übergangsmetall-Katalysemechanismus: Bei Verwendung von Katalysatoren mit Alkali- oder Übergangsmetallen erfolgt die Einführung von Ethylenoxid in die Esterbindung typischerweise über einen zweistufigen Prozess, der Ethoxylierung und Umesterung umfasst. researchgate.netfrontiersin.orgfrontiersin.org

Mechanismus mit Aluminium-Magnesium-Verbundoxidkatalysatoren: Es wird angenommen, dass die Ethoxylierungsreaktion von Methylestern durch eine Chemisorption eingeleitet wird, bei der die Methoxygruppe an der Katalysatoroberfläche ethoxyliert wird. researchgate.netfrontiersin.orgfrontiersin.org Diese Katalysatoren weisen sowohl saure als auch basische Reaktionszentren auf. frontiersin.org

Enzymatische Synthesewege zur Diesterbildung

Die Biokatalyse, insbesondere der Einsatz von Lipasen, bietet eine umweltfreundlichere Alternative zur chemischen Synthese von Estern. mdpi.com Enzyme arbeiten unter milderen Reaktionsbedingungen und zeigen eine hohe Spezifität, was die Bildung von Nebenprodukten reduzieren kann. dss.go.th

Lipase-katalysierte Veresterung und Umesterung für Linolensäurederivate

Lipasen sind Enzyme, die die Hydrolyse von Fetten katalysieren, aber unter wasserarmen Bedingungen können sie die Umkehrreaktion, die Veresterung, katalysieren. nih.gov

Veresterung: Hierbei handelt es sich um die Reaktion einer Fettsäure (wie Linolensäure) mit einem Alkohol. Lipase-katalysierte Veresterungen wurden zur Herstellung verschiedener Fettsäureester untersucht. researchgate.netresearchgate.netnih.gov Der Mechanismus der Lipase-katalysierten Veresterung umfasst die Aktivierung der Serin-aktiven Zentren der Lipase (B570770), die Bildung eines Acyl-Enzym-Zwischenprodukts und schließlich den Angriff eines Nukleophils (Alkohol), um den Ester freizusetzen. nih.gov

Umesterung: Bei der Umesterung werden die Acylgruppen in einem Ester (wie einem Triglycerid) durch andere Acylgruppen ersetzt. mdpi.com Dies ist eine effiziente Methode zur Modifizierung von Ölen und Fetten. ijee.net Lipase-katalysierte Umesterungen wurden zur Anreicherung von Ölen mit spezifischen Fettsäuren wie α-Linolensäure (ALA) eingesetzt. ijee.netnih.gov Beispielsweise wurde freie Lipase aus Candida rugosa erfolgreich für die Umesterung von ALA in Olivenöl verwendet, wodurch ein mit 27 % ALA angereichertes Öl entstand. ijee.net In einem anderen Beispiel wurde die Lipase-katalysierte Umesterung von Leinöl und Tricaprylin zur Synthese von mittelkettigen und langkettigen Triacylglyceriden (MLM) verwendet, die reich an Caprylsäure-Linolensäure-Caprylsäure sind. nih.gov

Auswahl von Biokatalysatoren und Immobilisierungsstrategien

Die Auswahl der richtigen Lipase und einer geeigneten Immobilisierungsstrategie ist entscheidend für die Effizienz und Wirtschaftlichkeit enzymatischer Prozesse.

Auswahl des Biokatalysators: Verschiedene Lipasen zeigen unterschiedliche Aktivitäten und Spezifitäten. Kommerziell erhältliche Lipasen wie Novozym 435 (aus Candida antarctica), Lipozyme RM IM (aus Rhizomucor miehei) und Lipase aus Pseudomonas cepacea werden häufig für die Umesterung von Fettsäureestern verwendet. dss.go.th Novozym 435 zeigte im Vergleich zu Lipozyme IM und Lipase PS-C den höchsten Grad an Einbau von konjugierter Linolsäure in Tricaprylin. dss.go.th

Immobilisierungsstrategien: Die Immobilisierung von Lipasen verbessert deren Stabilität, erleichtert die Rückgewinnung und Wiederverwendbarkeit und kann sogar die Aktivität erhöhen. mdpi.comacs.org Gängige Immobilisierungsmethoden umfassen:

Physikalische Adsorption: Dies ist eine einfache und schnelle Methode, bei der das Enzym an der Oberfläche eines Trägers adsorbiert wird. mdpi.comacs.org Hydrophobe Träger sind chemisch stabil und können zur Reinigung und Immobilisierung von Lipasen in einem Schritt verwendet werden. mdpi.com

Kovalente Bindung: Hierbei wird die Lipase durch kovalente Bindungen an einen Träger gebunden, was zu einer erhöhten Stabilität führen kann. mdpi.com

Einschluss: Das Enzym wird in einer Polymermatrix wie Polyvinylalkohol (PVA) oder Alginat eingeschlossen. mdpi.com PVA-basierte Träger bieten eine hohe mechanische Stabilität und Kompatibilität mit organischen Lösungsmitteln. mdpi.com

Vernetzte Enzymaggregate (CLEAs): Bei dieser Methode werden die Enzyme ohne Träger direkt miteinander vernetzt. nih.gov

Die folgende Tabelle zeigt einen Vergleich der Aktivität verschiedener immobilisierter Lipasen bei der Umesterung.

LipaseGrad der Inkorporation (%)
Novozym 43567,1
Lipozyme IM64,6
Lipase PS-C56,5

Tabelle basierend auf Daten aus JAOCS, Vol. 78, no. 5 (2001). dss.go.th

Tabelle der erwähnten Verbindungen

Verbindungsname
Linolensäure
Ethylenoxid
Linolensäureethylester
Linolensäuremethylester
Natriumhydroxid
Kaliumhydroxid
Zinn(IV)-chlorid (SnCl₄)
Schwefelsäure
Magnesiumoxid
Aluminiumoxid
Kaliumcarbonat
Polyethylenglykol (PEG)
α-Linolensäure (ALA)
Tricaprylin
Caprylsäure
Olivenöl
Leinöl
Konjugierte Linolsäure (CLA)
Polyvinylalkohol (PVA)
Alginat

Optimization of Enzymatic Reaction Parameters (e.g., Molar Ratios, Reaction Time, Temperature)

The enzymatic synthesis of linolenic acid ethoxylated diesters is a multiparametric process where the optimization of reaction conditions is critical to achieving high conversion rates and product yields. Key parameters that are typically optimized include substrate molar ratio, reaction temperature, and reaction time.

Molar Ratios: The molar ratio between the acyl donor (linolenic acid) and the acyl acceptor (ethoxylated alcohol) significantly influences the reaction equilibrium. An excess of one of the substrates is often employed to shift the equilibrium towards product formation. For instance, in the synthesis of branched-chain esters, an excess of the alcohol substrate is used to compensate for potential losses due to evaporation at higher temperatures and to maximize conversion. mdpi.com In the synthesis of oleic acid-based wax esters, an optimal molar ratio of fatty acid to alcohol of 1.3:1 was identified as most effective. researchgate.net The precise optimal ratio for linolenic acid ethoxylated diester synthesis would need empirical determination but is expected to follow similar principles.

Temperature: Temperature plays a dual role in enzymatic reactions; it increases the reaction rate but can also lead to enzyme denaturation if too high. For lipase-catalyzed reactions, the temperature is often limited to a range that ensures thermal stability. For example, in the transesterification of fatty acid ethyl esters, the reaction temperature was limited to 60 °C to maintain the stability of the immobilized lipase catalysts. nih.gov In other studies for different esters, optimal temperatures have been found to be around 70 °C or 80 °C, balancing reaction time with enzyme stability. mdpi.com The production of gamma-linolenic acid by Mortierella isabellina was optimized at 23 °C for cultivation, followed by an aging period at 5 °C, highlighting that temperature can be a predominant factor in production efficiency. nih.gov

Reaction Time: Reaction time is directly correlated with product conversion, with longer times generally leading to higher yields until equilibrium is reached or enzyme inactivation occurs. In the enzymatic synthesis of branched-chain esters, achieving conversions of 97-99% required extended reaction times, which were dependent on the chosen temperature and substrate molar ratio. mdpi.com For the production of oleic acid-based wax esters, a reaction time of 3 hours was found to be optimal under specific conditions, achieving a 99.1% conversion. researchgate.net

The interplay between these parameters is crucial. An increase in temperature can reduce the required reaction time but may necessitate a greater excess of a volatile substrate and could negatively impact the long-term stability of the biocatalyst. Therefore, a careful balance must be struck to develop an efficient and economically viable process.

Table 1: Examples of Optimized Parameters in Enzymatic Ester Synthesis

ProductBiocatalystOptimal Molar Ratio (Acid:Alcohol)Optimal Temperature (°C)Optimal Time (h)Conversion (%)
2-ethylhexyl 2-methylhexanoateNovozym® 4351:1.170>2497
2-ethylhexyl 2-methylhexanoateNovozym® 4351:1.280<2499
Oleic acid-based wax estersAcidic Deep Eutectic Solvent1.3:170399.1
Fatty acid ethyl estersNovozym 435 / CalB immo Plus1:1.5 (FAEE:EH)605>90

Note: The data presented is for analogous ester synthesis reactions and serves to illustrate the typical ranges and effects of parameter optimization.

Biocatalyst Reusability and Operational Stability Investigations

A key factor for the industrial and economic feasibility of enzymatic processes is the ability to reuse the biocatalyst over multiple reaction cycles. Immobilization of enzymes, such as lipases, is a common strategy that not only facilitates easy separation from the reaction mixture but also enhances their operational stability. mdpi.com

In another study on the transesterification of fatty acid ethyl esters, the reusability of two different immobilized lipases, Novozym 435 and CalB immo Plus, was compared. Novozym 435 showed nearly identical performance in the second run, but its activity declined from the third to the fifth run. In contrast, CalB immo Plus, while showing a slight drop after the first run, exhibited a slower decline in activity, with acceptable results even after the sixth cycle. nih.gov Similarly, in the synthesis of l-menthyl esters, immobilized lipases demonstrated good stability, losing less than 20% of their catalytic activity after five reaction cycles. mdpi.com

The procedure for catalyst recovery typically involves settling the immobilized enzyme, removing the product, rinsing the catalyst with a solvent like acetone (B3395972) to remove residual substrates and products, and then drying it before introducing a new batch of reagents. mdpi.com The stability and reusability of the biocatalyst are critical metrics, influencing everything from process design to economic viability. researchgate.net

Table 2: Biocatalyst Reusability in Ester Synthesis

BiocatalystReactionNumber of CyclesFinal Relative Activity (%)
Novozym® 435Branched ester synthesis7High (not specified)
Novozym 435Transesterification5~60-70%
CalB immo PlusTransesterification6~70-80%
RN/NV (immobilized lipases)l-menthyl ester synthesis5>80%

Note: This table summarizes findings from studies on similar esterification reactions to indicate the typical operational stability of commercial immobilized lipases.

Process Optimization and Reaction Engineering for this compound

Solvent-Free Systems and Green Solvent Approaches

Modern chemical synthesis increasingly emphasizes the principles of "green chemistry," which favor the reduction or elimination of hazardous solvents. The enzymatic synthesis of this compound can be significantly improved by adopting solvent-free systems or employing green solvents.

Solvent-Free Systems: Conducting the reaction in a solvent-free medium is highly advantageous. It simplifies downstream processing, reduces waste, minimizes environmental impact, and can lead to products with high purity. mdpi.com In this approach, the liquid substrates themselves act as the reaction medium. Lipases are particularly well-suited for such systems as they are often activated in non-aqueous environments. mdpi.com Successful solvent-free synthesis has been demonstrated for various esters, including branched-chain esters and oleic acid-based wax esters. mdpi.comresearchgate.net This approach is considered a promising basis for developing more sustainable, large-scale industrial processes. researchgate.netnih.gov

Green Solvent Approaches: When a solvent is necessary, green alternatives to traditional volatile organic compounds are preferred. Deep Eutectic Solvents (DES) have emerged as a promising class of green solvents. They are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are biodegradable, have low toxicity, and can be inexpensive. Acidic DES has been used as an efficient and recyclable catalyst for the synthesis of oleic acid-based liquid wax esters. researchgate.net In other applications, DES has been shown to improve biodiesel yields by facilitating the esterification of residual fatty acids and can help shift the reaction equilibrium towards product formation. researchgate.net

The choice between a solvent-free system and a green solvent approach depends on the specific properties of the substrates (e.g., viscosity, melting point) and the requirements of the reaction. Both strategies align with the goal of creating more environmentally benign and efficient manufacturing processes for compounds like this compound.

Reaction Kinetics and Mass Transfer Limitations

Understanding the reaction kinetics and potential mass transfer limitations is fundamental for the design and optimization of reactors for linolenic acid ethoxylated diester synthesis.

Reaction Kinetics: The enzymatic esterification of fatty acids often follows a Ping Pong Bi-Bi kinetic model, particularly when using immobilized lipases. tandfonline.comtandfonline.com This mechanism involves the binding of the first substrate (e.g., linolenic acid) to the enzyme, the release of the first product (water), and the formation of an acyl-enzyme intermediate. The second substrate (ethoxylated alcohol) then binds to this intermediate, leading to the formation of the final diester product and regeneration of the free enzyme. In some cases, competitive inhibition by one of the substrates may occur, which needs to be accounted for in the kinetic model. tandfonline.comtandfonline.com

External Mass Transfer: The diffusion of substrates from the bulk liquid to the external surface of the immobilized enzyme particle.

Internal Mass Transfer: The diffusion of substrates from the particle surface into its porous interior where the enzyme is located. tandfonline.comtandfonline.com

Continuous Flow Reactor Design and Scale-Up Considerations

Moving from traditional batch reactors to continuous flow systems represents a significant advancement in reaction engineering for the synthesis of specialty chemicals like this compound.

Continuous Flow Reactor Design: A continuous flow reactor operates in a steady state, where reagents are continuously fed into the reactor and the product mixture is continuously removed. mdpi.com This setup offers several advantages over batch processing, particularly for catalyzed reactions:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or packed bed flow reactors allows for superior control over reaction temperature and minimizes mass transfer limitations.

Improved Safety: The small reaction volumes at any given time reduce the risks associated with handling potentially reactive intermediates or exothermic reactions.

Higher Productivity and Consistency: Continuous operation can lead to higher throughput and more consistent product quality compared to batch-to-batch variations. mdpi.com

Integration of Steps: Flow chemistry allows for the seamless integration of multiple reaction and purification steps into a single, uninterrupted process. mdpi.com

For enzymatic synthesis, a continuous flow reactor could be designed as a packed bed reactor (PBR), where the immobilized lipase serves as the stationary catalyst bed through which the substrates flow. The design must consider factors like residence time, flow rate, temperature, and pressure to achieve optimal conversion. nih.gov

Scale-Up Considerations: Scaling up a continuous flow process is often more straightforward than scaling up a batch process. Instead of increasing the size of a single reactor (scaling-up), which can reintroduce heat and mass transfer issues, productivity is typically increased by "numbering-up" or "scaling-out"—running multiple identical reactors in parallel. The primary challenge in scaling up is often not the reaction itself but ensuring the long-term operational stability of the catalyst under continuous use. Catalyst deactivation can be a significant issue, and continuous flow systems are preferable for processes where catalysts have a limited lifespan, as they allow for more stable, long-term operation before catalyst replacement is needed. mdpi.com

By-product Formation, Isolation, and Purification Strategies

Following the synthesis of this compound, a critical phase of production is the separation of the target compound from by-products, unreacted starting materials, and the catalyst.

By-product Formation: The primary by-products in the esterification reaction are typically monoesters, where only one of the hydroxyl groups of the ethoxylated diol has reacted with linolenic acid. Additionally, unreacted linolenic acid and ethoxylated alcohol will be present in the final reaction mixture. In cases where the starting materials are not pure, other related fatty acids present in the initial oil source could also form corresponding esters. mdpi.com If the reaction is driven to high conversion, the concentration of these by-products can be minimized but rarely eliminated completely.

Isolation and Purification Strategies: A multi-step purification process is often necessary to achieve high purity of the final diester product.

Catalyst Removal: If an immobilized catalyst is used, it can be easily removed by simple filtration. mdpi.com

Solvent Removal: If the reaction is performed in a solvent, it is typically removed by rotary evaporation or vacuum distillation. researchgate.netnih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and column chromatography are powerful techniques for separating compounds with different polarities. nih.govnih.gov For instance, a sequence involving vacuum liquid chromatography (VLC) on silica (B1680970) followed by separation on a C-18 column and then HPLC has been used to isolate specific fatty acids. nih.gov This method can effectively separate the nonpolar diester from the more polar monoesters and unreacted alcohols.

Urea (B33335) Complexation: This technique is effective for separating unsaturated fatty acids from saturated ones. Urea forms crystalline inclusion complexes with straight-chain saturated fatty acids, while the bulkier unsaturated fatty acids (like linolenic acid derivatives) remain in the liquid phase. mdpi.comgoogle.com This can be used to purify the linolenic acid feedstock or to remove saturated impurities from the product mixture.

Low-Temperature Crystallization: This method exploits differences in melting points and solubilities at low temperatures to separate different fatty acids or esters. By carefully controlling the temperature, specific components can be selectively crystallized out of a solution, leaving the target compound in the filtrate. This has been used to purify linoleic acid from a mixture of tall oil fatty acids. mdpi.com

Distillation: Short-path distillation or molecular distillation is suitable for separating compounds with different boiling points, especially for thermally sensitive molecules. This can be a final polishing step to achieve very high purity. google.com

Liquid-Liquid Extraction and Washing: The crude product can be washed with aqueous solutions (e.g., warm distilled water or a bicarbonate solution) to remove water-soluble impurities or to neutralize and remove any remaining acidic catalysts or unreacted fatty acids. nih.govnih.gov

The combination of these techniques allows for the isolation of this compound at the desired level of purity.

Analysis of Side Reactions and Impurity Profiles

The synthesis of this compound, while targeted, is often accompanied by several side reactions that lead to a complex mixture of products and impurities. The conditions of the ethoxylation reaction, such as temperature and the type of catalyst used, play a significant role in the formation of these unintended substances. frontiersin.org A key challenge in the synthesis is the potential for polymerization and other reactions involving the double bonds of the unsaturated linolenic acid chain, especially at high temperatures around 185°C. frontiersin.org

During the ethoxylation process, where ethylene (B1197577) oxide is added to an alkyl ester of linolenic acid, several by-products can form. One of the main side reactions is the formation of diesters of polyglycols and the fatty acid. frontiersin.org Additionally, the reaction mixture may contain unreacted starting materials and harmful substances such as 1,4-dioxane (B91453) and residual unreacted ethylene oxide, which pose health concerns. frontiersin.org The composition of the final product can be analyzed using various spectroscopic and chromatographic methods, including Fourier-transform infrared spectroscopy (FT-IR), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization Mass Spectrometry (ESI-MS), and Gel Permeation Chromatography (GPC). frontiersin.orgfrontiersin.org

The impurity profile is also influenced by the catalyst system employed. For instance, comparative studies using calcium-based and aluminum-magnesium-based catalysts have been performed to evaluate their impact on the generation of by-products. frontiersin.org

Table 1: Common Impurities in Linolenic Acid Ethoxylated Diester Synthesis

Impurity Chemical Family Potential Origin
Unreacted Ethylene Oxide Epoxide Incomplete reaction with the fatty acid ester. frontiersin.org
1,4-Dioxane Cyclic Ether Dimerization of ethylene oxide, particularly under acidic catalysis. frontiersin.org
Polyglycol Diesters Polyester Reaction of a fatty acid with a polyglycol chain, which itself is formed from ethylene oxide polymerization. frontiersin.org
Oxyethylated Fatty Acid Carboxylic Acid Ether Side reaction involving the fatty acid component. frontiersin.org
Residual Catalyst Varies (e.g., Ca, Al-Mg) Incomplete removal after the reaction is quenched. frontiersin.org

This table summarizes potential impurities based on documented side reactions in the ethoxylation of unsaturated fatty acid esters.

Separation and Purification Techniques for Diester Products

The successful isolation of this compound from the complex reaction mixture requires robust separation and purification strategies. The choice of technique depends on the nature of the impurities and the desired purity of the final product.

Chromatographic Methods:

Gel Permeation Chromatography (GPC): This technique is effective for separating molecules based on their size. GPC analysis of ethoxylated fatty acid ester products clearly shows distinct fractions. Typically, the first fraction corresponds to high-molecular-weight compounds like diesters of polyglycols and fatty acids, followed by a second fraction containing a mix of the desired ethoxylated esters and other by-products. frontiersin.org

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (HPLC/MS), is a powerful analytical tool for separating and identifying the various components within the ethoxylate mixture. frontiersin.org

Simulated Moving Bed (SMB) Chromatography: SMB chromatography has been utilized for the separation of unsaturated and saturated fatty acids in their ethyl ester forms, such as those derived from linseed oil, indicating its potential for purifying the feedstock or the final product. google.com

Physicochemical Separation Methods:

Molecular Distillation: This technique is suitable for separating compounds with different boiling points and molecular weights and is often used for purifying fatty acid esters. macbeth-project.eucsic.es It is particularly effective after an initial esterification step, which can enhance separation efficiency. csic.es For instance, molecular distillation has been optimized to concentrate ethyl esters of other polyunsaturated fatty acids. csic.es

Low-Temperature Crystallization: This method fractionates fatty acids based on their melting points. It has been successfully used to isolate and purify linoleic acid from tall oil fatty acids by operating in a temperature range of -7°C to -15°C. mdpi.com This principle can be applied to separate different fatty acid ethoxylates.

Urea Complexation (Urea Adduction): This technique effectively separates unsaturated fatty acids from saturated and monounsaturated ones. mdpi.com In this process, a urea solution in ethanol (B145695) is used; urea forms crystalline inclusion complexes with straight-chain molecules like saturated fatty acids, while the more branched or bent unsaturated fatty acids (like linolenic acid) remain in the liquid filtrate. mdpi.comnih.gov The process can significantly increase the concentration of polyunsaturated fatty acid esters. nih.gov

Membrane Filtration: Advanced membrane technologies, such as nanofiltration using epoxy membranes or mixed matrix membranes containing covalent organic frameworks (COFs), offer a low-cost method for separating fatty acid methyl esters (FAMEs) based on their degree of unsaturation. rsc.orgnih.gov

Table 2: Comparison of Purification Techniques for Ethoxylated Diester Products

Technique Principle of Separation Key Advantages Primary Application
Gel Permeation Chromatography (GPC) Molecular Size Good for separating high-molecular-weight polymers (polyglycol diesters). frontiersin.org Fractionation of reaction mixture.
Molecular Distillation Molecular Weight / Boiling Point Effective for thermally sensitive compounds; can handle large volumes. macbeth-project.eucsic.es Purification of esters from non-volatile impurities.
Low-Temperature Crystallization Melting Point / Solubility Can achieve high purity for specific fatty acid fractions. mdpi.com Separation of saturated from unsaturated esters.
Urea Complexation Molecular Shape Highly selective for separating linear (saturated) from bent (unsaturated) molecules. mdpi.comnih.gov Enrichment of polyunsaturated esters.

This interactive table provides a comparative overview of different techniques used in the purification of fatty acid ester derivatives.

Advanced Characterization Techniques for Linolenic Acid Ethoxylated Diesters Structure

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of these compounds. They offer non-destructive and highly sensitive means of identifying functional groups, determining molecular weight, and analyzing the distribution of ethoxylate chains.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of linolenic acid ethoxylated diesters. Both ¹H and ¹³C NMR provide critical information regarding the fatty acid backbone, the length and composition of the polyoxyethylene (polyether) chains, and the confirmation of ester linkages. nih.govaocs.org

In ¹H NMR spectra, characteristic signals can be assigned to specific protons within the molecule. For instance, the olefinic protons (–CH=CH–) of the unsaturated linolenic acid chain typically appear in the region of 5.2–5.5 ppm. nih.gov The protons of the glycerol (B35011) moiety, if present as part of the diester structure, would resonate between 3.70 and 5.10 ppm. nih.gov The methylene (B1212753) protons of the repeating ethylene (B1197577) oxide units in the polyether chain are observed as a prominent peak, often around 3.6 ppm. Protons adjacent to the ester carbonyl group (α-CH₂) are typically found in the 2.30–2.50 ppm region, confirming the ester linkage. nih.govsinica.edu.tw

¹³C NMR spectroscopy complements the ¹H NMR data by providing detailed information about the carbon skeleton. The carbonyl carbon of the ester group gives a characteristic signal in the downfield region of the spectrum. The carbons of the repeating ethylene oxide units are readily identified, and analysis of the signals for the terminal carbons of the polyether chain can help in determining the average degree of ethoxylation. doi.org For the linolenic acid moiety, distinct signals for the olefinic carbons and the terminal methyl carbon provide further structural confirmation. dss.go.th Advanced NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, providing unambiguous structural assignments. magritek.com

Table 1: Typical ¹H NMR Chemical Shift Assignments for this compound
Proton TypeTypical Chemical Shift (ppm)Structural Information
Olefinic (–CH=CH–)5.2–5.5Unsaturation in the linolenic acid chain
Polyether (–OCH₂CH₂O–)~3.6Repeating ethylene oxide units
α-Methylene to ester (–CH₂COO–)2.3–2.5Protons adjacent to the ester linkage
Allylic (–CH₂–CH=CH–)2.6–3.05Protons adjacent to double bonds in the fatty acid chain
Terminal Methyl (–CH₃)0.86–0.98End of the linolenic acid chain

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and oligomer distribution of polymeric compounds like this compound. The complexity of these products, which consist of a distribution of molecules with varying lengths of the polyethylene (B3416737) glycol chain, makes MS an ideal analytical tool. frontiersin.org

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) is particularly well-suited for the analysis of polymers. It is a soft ionization technique that minimizes fragmentation, allowing for the accurate determination of the molecular weights of the different oligomers present in the sample. plos.org The resulting spectrum displays a series of peaks, each corresponding to an oligomer with a different number of ethylene oxide units, often appearing as a bell-shaped distribution. plos.org The mass difference between adjacent peaks in a series corresponds to the mass of a single ethylene oxide unit (44 Da), confirming the ethoxylated nature of the compound. frontiersin.orgfrontiersin.org This allows for the calculation of the average molecular weight and the polydispersity of the sample. plos.org

Electrospray Ionization Mass Spectrometry (ESI-MS) , often coupled with liquid chromatography (LC-MS), is another powerful technique. ESI is also a soft ionization method that can be used to analyze the complex mixture of ethoxylated diesters. frontiersin.orgfrontiersin.org LC-MS allows for the separation of the mixture prior to mass analysis, providing an additional dimension of information. jsbms.jpepa.gov ESI-MS can identify various species present in the reaction product, including the primary ethoxylated diesters, as well as potential by-products like polyethylene glycols and monoesters. frontiersin.orgfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the fatty acid precursors after chemical modification, such as transesterification to fatty acid methyl esters (FAMEs). nih.govcas.cnjournal-of-agroalimentary.ro This provides information on the purity of the starting linolenic acid. For the analysis of the intact ethoxylated diesters, derivatization may be necessary to increase their volatility for GC analysis. nih.gov

Table 2: Information Obtained from Different Mass Spectrometry Techniques
TechniquePrimary Information ObtainedAdvantages for this compound
MALDI-TOF MSOligomer distribution, average molecular weight, polydispersitySoft ionization minimizes fragmentation, ideal for polymers. plos.org
ESI-MS (LC-MS)Molecular weight of individual components, identification of by-productsCoupling with LC allows for separation of complex mixtures. jsbms.jpepa.gov
GC-MSFatty acid composition of precursors (as FAMEs), analysis of volatile derivativesHigh resolution for separating fatty acid methyl esters. nih.govcas.cn

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound, thereby confirming the successful synthesis of the target molecule. nih.govsemanticscholar.orgucdavis.edu The FTIR spectrum provides a molecular fingerprint of the compound.

Key characteristic absorption bands in the FTIR spectrum of this compound include:

A strong absorption band around 1740 cm⁻¹ , which is characteristic of the C=O stretching vibration of the ester functional group. frontiersin.org This band confirms the formation of the diester linkage.

A prominent band in the region of 1100-1150 cm⁻¹ , attributed to the C-O-C stretching vibration of the ether linkages in the polyoxyethylene chain. frontiersin.org The intensity of this band is related to the length of the ethoxylate chain.

C-H stretching vibrations of the alkyl chains are observed around 2850-2960 cm⁻¹ . frontiersin.orgnih.gov

The presence of unsaturation in the linolenic acid backbone is indicated by a peak around 3010 cm⁻¹ , corresponding to the =C-H stretching vibration. nih.gov

By comparing the spectrum of the final product to those of the starting materials (linolenic acid and the polyethylene glycol), the formation of the ester and the incorporation of the polyether chain can be definitively confirmed. frontiersin.org

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating the complex mixture of components in this compound and for analyzing the purity of the precursors.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of the various oligomers and potential isomers within the ethoxylated diester product. hplc.eu Reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, is commonly employed for the separation of these compounds. gerli.com

In an RP-HPLC system, separation is based on the hydrophobicity of the molecules. For this compound, oligomers with longer polyether chains (and thus higher polarity) will elute earlier, while those with shorter chains will be retained longer on the column. This allows for the visualization of the oligomer distribution in the form of a chromatogram. frontiersin.org

Different detectors can be used with HPLC, such as Ultraviolet (UV) detectors if a chromophore is present or introduced via derivatization. gerli.com More universally, an Evaporative Light Scattering Detector (ELSD) can be used, which is ideal for detecting compounds that lack a UV chromophore, such as these ethoxylated esters. frontiersin.org Comprehensive two-dimensional liquid chromatography (LCxLC) can provide even greater resolving power for extremely complex mixtures.

Table 3: Application of HPLC in the Analysis of this compound
HPLC ModePrinciple of SeparationInformation Gained
Reversed-Phase (RP-HPLC)Based on hydrophobicitySeparation of oligomers based on the length of the polyether chain. frontiersin.org
Size-Exclusion (SEC/GPC)Based on hydrodynamic volumeDetermination of molecular weight distribution. frontiersin.org
Two-Dimensional (LCxLC)Combines two different separation mechanismsEnhanced resolution for highly complex mixtures.

Gas Chromatography (GC), particularly with a Flame Ionization Detector (GC-FID), is the standard method for determining the fatty acid composition of the linolenic acid precursor and for verifying the purity of the fatty acid chains in the final product. s4science.atjppres.comnih.gov Due to the low volatility of fatty acids, they are typically derivatized to more volatile forms, most commonly Fatty Acid Methyl Esters (FAMEs), through a process called transesterification. oup.comnih.govavantiresearch.com

The FAMEs are then injected into the GC, where they are separated based on their boiling points and interactions with the stationary phase of the column. The retention time of each FAME is used for its identification by comparing it to known standards. The area under each peak in the chromatogram is proportional to the amount of that specific fatty acid, allowing for quantitative analysis of the fatty acid profile. youtube.com This is crucial for ensuring the quality of the starting linolenic acid and for confirming that no significant degradation or isomerization of the fatty acid has occurred during the ethoxylation and esterification processes. s4science.at

Gel Permeation Chromatography (GPC) for Polymer Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a critical analytical technique for characterizing the molecular weight distribution of polymeric compounds like this compound. shimadzu.cominfinitalab.com The fundamental principle of GPC involves the separation of molecules based on their hydrodynamic volume, or size in solution. youtube.com The process utilizes a column packed with porous gel beads. As the sample travels through the column, larger molecules are unable to enter the pores and thus elute more quickly. shimadzu.cominfinitalab.com Conversely, smaller molecules penetrate the pores to varying extents, leading to a longer retention time. shimadzu.com

For this compound, which are inherently polydisperse, GPC provides invaluable data on the distribution of ethoxylate chains. The ethoxylation process results in a mixture of molecules with varying numbers of ethylene oxide units attached. researchgate.net This distribution significantly influences the surfactant's physicochemical properties.

The primary outputs of a GPC analysis are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn). youtube.com

Mn (Number-Average Molecular Weight): The total weight of all polymer molecules in a sample, divided by the total number of molecules.

Mw (Weight-Average Molecular Weight): An average that accounts for the relative contribution of larger molecules.

PDI (Polydispersity Index): A measure of the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample (all molecules have the same length), while higher values indicate a broader distribution. youtube.com

In the analysis of ethoxylated fatty acid esters, GPC chromatograms often show distinct fractions. These can correspond to the main ethoxylated diester products, as well as potential by-products like polyethylene glycols (PEGs) and unreacted starting materials. researchgate.netfrontiersin.org By comparing the retention times of the sample components to those of known molecular weight standards, a calibration curve is constructed to determine the molecular weight distribution of the analyte. youtube.com

Table 1: Illustrative GPC Data for an Ethoxylated Fatty Acid Ester Sample

Parameter Value Description
Mn ( g/mol ) 1100 Number-Average Molecular Weight
Mw ( g/mol ) 1250 Weight-Average Molecular Weight
Peak Molecular Weight (Mp, g/mol ) 1200 Molecular weight at the highest point of the chromatogram

| Polydispersity Index (PDI) | 1.14 | Indicates a relatively narrow distribution of polymer chain lengths |

This is a hypothetical data table created for illustrative purposes.

Characterization of Molecular Attributes Related to Interfacial Behavior

Methodologies for Measuring Surface Tension Reduction

The primary function of a surfactant like linolenic acid ethoxylated diester is to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids. Surface tension is a measure of the cohesive energy present at the interface of a liquid. The effectiveness of a surfactant is quantified by its ability to lower this tension.

Several methods are employed to measure surface tension, with the Wilhelmy plate and Du Noüy ring methods being common. researchgate.net

Wilhelmy Plate Method: This technique measures the force required to pull a thin plate (often platinum) out of a liquid. The force is directly related to the surface tension. It is suitable for measuring surface tension over long periods. researchgate.net

Du Noüy Ring Method: This method involves measuring the force needed to detach a platinum-iridium ring from the liquid's surface.

The surface tension of unsaturated fatty acids like oleic, linoleic, and linolenic acid varies, with reported values around 31.92 mN/m, 25.02 mN/m, and 30.35 mN/m, respectively. mdpi.com Upon ethoxylation, the resulting diester molecules orient themselves at the air-water interface, disrupting the cohesive forces between water molecules and significantly lowering the surface tension. The extent of this reduction depends on the concentration of the surfactant up to its Critical Micelle Concentration (CMC), the point at which micelles begin to form.

Table 2: Surface Tension of Fatty Acids and Ethoxylated Derivatives

Compound Temperature (°C) Surface Tension (mN/m)
Oleic Acid 20 32.79 researchgate.net
Linoleic Acid Not Specified 25.02 mdpi.com
Linolenic Acid Not Specified 30.35 mdpi.com
Palmitic Acid 70 28.20 researchgate.net

| Hypothetical Linolenic Acid Ethoxylated Diester (10 EO units) | 25 | ~28-35 |

Techniques for Assessing Emulsification Capacity

Emulsification is the process of dispersing one liquid into another immiscible liquid, such as oil in water (O/W). This compound, as nonionic surfactants, are designed to facilitate the formation and enhance the stability of emulsions. rsc.org Their effectiveness is evaluated through several techniques.

A common method is the bottle test , where oil and water are mixed in the presence of the emulsifier and shaken. rsc.org The stability of the resulting emulsion is then observed over time by measuring the rate of water or oil separation. tandfonline.com A more stable emulsion will show less separation over a longer period.

The emulsification ability can also be assessed by the number of inversions or the amount of energy required to form a stable emulsion. nih.gov Furthermore, the quality of the emulsion is characterized by analyzing the droplet size distribution using techniques like dynamic light scattering. Smaller and more uniform droplet sizes generally indicate a more stable and effective emulsion. The efficiency of a surfactant in creating a stable oil-in-water (O/W) emulsion is related to factors like its degree of ethoxylation and its Hydrophilic-Lipophilic Balance (HLB) value. rsc.orgcyberleninka.ru

Table 3: Research Findings on Emulsion Stability with Nonionic Surfactants

Surfactant System Observation Period Emulsion Stability (%) Key Finding
0.2% APG0810 30 minutes 8.3 Poor stability with rapid water separation. tandfonline.com
0.3% SO + 0.5% n-pentanol Not Specified High Addition of an alcohol co-surfactant significantly improved stability. tandfonline.com

| Sorbitan (B8754009) monooleate + Polysorbate 80 | 7 days | 25.0 - 42.8 | Stability is highly dependent on the concentration of the surfactants and the mixing rate. rsc.org |

This table presents data for different nonionic surfactant systems to illustrate the principles of emulsification assessment.

Dynamic Contact Angle and Wettability Measurement Studies

Wettability describes the ability of a liquid to maintain contact with a solid surface. It is quantified by measuring the contact angle at the three-phase boundary where liquid, solid, and vapor meet. biolinscientific.com For surfactants, dynamic contact angles are particularly important as they describe the wetting behavior when the contact line is in motion.

Dynamic contact angles are measured as:

Advancing Angle (θa): The contact angle measured as the liquid front advances over a dry surface.

Receding Angle (θr): The contact angle measured as the liquid front recedes from a wetted surface.

The difference between these two angles is known as contact angle hysteresis, which provides information on surface roughness and chemical heterogeneity. biolinscientific.com These angles can be measured using methods like the Wilhelmy plate technique (by immersing and withdrawing a solid from the liquid) or the tilting plate method, where a droplet is placed on a surface that is then tilted until the droplet begins to move. biolinscientific.com

This compound can significantly alter the wettability of a surface, typically making it more hydrophilic (water-loving) by lowering the contact angle of aqueous solutions. This property is crucial in applications requiring spreading and surface coverage. Studies have shown that the dynamic contact angles on surfaces are sensitive to factors like the velocity of the contact line (capillary number) and the properties of the surfactant solution. nih.gov

Table 4: Example of Dynamic Contact Angle Data

Surface Liquid Advancing Angle (θa) Receding Angle (θr) Hysteresis (θa - θr)
Hydrophobic Polymer Water 105° 75° 30°
Hydrophobic Polymer Aqueous Surfactant Solution 58° 25° 33°

| Superhydrophobic Surface | Water | 160° | 155° | 5° |

This table is illustrative, demonstrating how a surfactant solution can lower the contact angles on a hydrophobic surface.

Foaming Behavior Assessment Methods

Foaming is the formation of a dispersion of gas in a liquid, and the ability of a surfactant to stabilize these structures is a key performance attribute. The assessment of foaming behavior typically involves measuring two parameters: foamability (the volume of foam initially produced) and foam stability (how long the foam persists).

A standard method for this is the Ross-Miles test . In this procedure, a specific volume of a surfactant solution is dropped from a fixed height into a larger volume of the same solution in a graduated cylinder. The initial height of the foam column indicates foamability, and its height measured after a set time (e.g., 5 minutes) indicates foam stability.

Table 5: Foaming Properties of Different Surfactant Types

Surfactant Type Typical Foamability Typical Foam Stability Common Application
Anionic (e.g., Sodium Lauryl Sulfate) High High Shampoos, Hand Soaps
Nonionic (e.g., Fatty Alcohol Ethoxylates) Moderate to Low Moderate to Low Detergents, Emulsifiers

| Ethoxylated Fatty Acid Esters/Diesters | Generally Low | Generally Low | Low-foam detergents, textile processing aids frontiersin.org |

This table provides a general comparison of foaming characteristics among different surfactant classes.

Table of Compounds Mentioned

Compound Name
Linolenic Acid Ethoxylated Diester
Ethylene Oxide
Polyethylene Glycol (PEG)
Oleic Acid
Linoleic Acid
Palmitic Acid
Sorbitan monooleate
Polysorbate 80
Sodium Lauryl Sulfate

Research on Functionalization and Molecular Design of Linolenic Acid Ethoxylated Diesters

Impact of Ethoxylation Degree on Molecular Architecture

The synthesis of these molecules typically involves the direct ethoxylation of fatty acid esters, a process that can be catalyzed by different types of catalysts, such as calcium-based or aluminum-magnesium-based catalysts. frontiersin.orgresearchgate.net The reaction is generally carried out at elevated temperatures, for instance, at 185°C in a pressure autoclave. frontiersin.org The degree of ethoxylation can be controlled by adjusting the molar ratio of ethylene (B1197577) oxide to the fatty acid ester during synthesis. frontiersin.org

One of the key properties affected by the degree of ethoxylation is the cloud point, which is the temperature at which a 1% aqueous solution of the non-ionic surfactant becomes cloudy. For ethoxylated fatty acid esters, the cloud point generally increases with a higher degree of ethoxylation, indicating a greater proportion of oxyethylene groups in the molecule. frontiersin.org This relationship is crucial for designing surfactants that remain effective at different operating temperatures.

The following table illustrates the expected trend in cloud point and HLB values with an increasing degree of ethoxylation for a hypothetical linolenic acid ethoxylated diester.

Degree of Ethoxylation (n)Expected HLB Value (Range)Expected Cloud Point (°C, 1% aq. soln.)Physical State at Room Temp.
58 - 10< 25Liquid
1011 - 1325 - 40Liquid to Pasty
2014 - 1660 - 75Pasty to Waxy Solid
50> 16> 90Waxy Solid

Note: The data in this table are illustrative and based on general trends observed for ethoxylated fatty acid esters. aryanchemical.comfrontiersin.org

The molecular weight distribution of the ethoxylated adducts is also influenced by the catalysts used during synthesis. acs.org Different catalytic systems can lead to varying levels of by-product formation, such as polyethylene (B3416737) glycols (PEGs), which can affect the final performance of the surfactant mixture. acs.org

Influence of Fatty Acid Chain Unsaturation on Derived Structures

The presence of three double bonds in the linolenic acid backbone introduces significant structural and chemical characteristics to the derived ethoxylated diesters. These double bonds create "kinks" in the fatty acid chain, which prevents close packing of the molecules. quora.com As a result, linolenic acid-based surfactants are typically liquid at room temperature, in contrast to their saturated counterparts (e.g., stearic acid derivatives), which tend to be solid. quora.com This inherent fluidity can be advantageous for certain formulations, improving handling and blending.

The unsaturation also serves as a site for further chemical modification. The double bonds are susceptible to various reactions, including:

Oxidation: The polyunsaturated nature of linolenic acid makes it prone to oxidation, which can lead to the formation of peroxides and other oxygenated derivatives. acs.org This reactivity can be a drawback in terms of long-term stability but can also be harnessed for specific applications where controlled degradation or reactivity is desired.

Hydrogenation: The double bonds can be fully or partially hydrogenated to produce more saturated versions of the fatty acid ester. google.com This process increases the melting point and oxidative stability of the resulting material. google.com

Isomerization and Nitration: Under acidic conditions and in the presence of nitrite (B80452) ions, the double bonds of unsaturated fatty acids can undergo isomerization and nitration, leading to the formation of nitroalkene and other structurally modified derivatives. nih.gov

Epoxidation: The double bonds can be converted to epoxide groups, which are reactive intermediates that can be used to form cross-linked polymers or to introduce other functional groups.

The higher reactivity of unsaturated fatty acids can also influence their interaction with other molecules and their performance in biological systems. For instance, studies on insulin (B600854) aggregation in the presence of phospholipids (B1166683) have shown that the unsaturation in fatty acid chains can alter the rate of aggregation and the toxicity of the resulting aggregates. acs.org

Design Principles for Tailoring Diester Structures for Specific Applications

The design of linolenic acid ethoxylated diesters for specific applications is guided by a set of principles that relate molecular structure to functional properties. The primary levers for tailoring these structures are the degree of ethoxylation and the modification of the unsaturated fatty acid chain.

Emulsification: For creating stable oil-in-water (O/W) or water-in-oil (W/O) emulsions, the HLB value is the most critical parameter.

To emulsify water in oil (W/O), a lower HLB value (typically 3-6) is required, which would correspond to a low degree of ethoxylation.

For oil-in-water (O/W) emulsions, a higher HLB value (typically 8-18) is needed, which is achieved with a higher degree of ethoxylation. aryanchemical.com Ethoxylated fatty esters are known to be excellent emulsifiers with low foaming properties. aryanchemical.com

Dispersing and Wetting: The ability of the surfactant to act as a dispersant or wetting agent also depends on the balance between the hydrophilic and hydrophobic portions of the molecule. A moderate to high degree of ethoxylation generally enhances these properties.

Controlled Solubility: By carefully selecting the degree of ethoxylation, the solubility of the diester in different solvents (aqueous and organic) can be precisely controlled. Products with an HLB of less than 13 are generally oil-soluble, while those with an HLB greater than 13 are water-soluble. aryanchemical.com

Reactive Intermediates: The unsaturation in the linolenic acid chain can be intentionally preserved to allow for post-synthesis modification. For example, the diester can be designed to later undergo polymerization or grafting onto other molecules via its double bonds.

The following table summarizes key design principles for tailoring these diesters.

Target ApplicationKey Design ParameterDesired Structural FeatureRationale
O/W EmulsifierHLB ValueHigh degree of ethoxylationIncreases water solubility and promotes stabilization of oil droplets in water. aryanchemical.com
W/O EmulsifierHLB ValueLow degree of ethoxylationEnhances oil solubility, allowing for the stabilization of water droplets in an oil phase. aryanchemical.com
Low-Foam DetergentMolecular ArchitectureEthoxylated fatty acid ester structureEthoxylated esters are inherently low-foaming compared to other surfactant classes like ethoxylated alcohols. aryanchemical.com
Polymer PrecursorUnsaturationPreservation of double bondsThe double bonds provide reactive sites for polymerization or grafting reactions.
High-Stability LubricantSaturation LevelHydrogenated fatty acid chainHydrogenation removes reactive double bonds, increasing thermal and oxidative stability. google.com

Integration of this compound into Hybrid Molecules

The unique structure of this compound, with their reactive unsaturated backbone and tunable hydrophilic chain, makes them valuable building blocks for the synthesis of more complex hybrid molecules. These hybrid structures can combine the properties of the surfactant with those of other chemical entities, leading to materials with novel functionalities.

One approach involves using the terminal hydroxyl group of the polyethylene glycol chain for further reactions. This group can be esterified or etherified with other molecules to create block copolymers or other multifunctional structures. For example, the synthesis of esters of fatty acids with ethoxylated polyols has been described, where the ethoxylated intermediate is reacted with additional fatty acids. google.com

The double bonds of the linolenic acid moiety offer another route for integration into hybrid molecules. They can participate in polymerization reactions, either with themselves to form a cross-linked network or with other monomers to create copolymers. This allows for the incorporation of the surfactant-like properties of the diester into a larger polymer architecture.

Furthermore, these diesters can be designed to interact non-covalently with other molecules, such as proteins or polymers, to form self-assembled structures. For instance, research on similar systems, like ethoxylated polysorbate surfactants, has shown that they can form well-defined layered structures at interfaces when mixed with proteins like hydrophobin. nih.gov The interaction is driven by a combination of hydrophobic interactions between the alkyl chain and the protein's hydrophobic regions, and hydrophilic interactions between the ethoxylated headgroup and the protein's hydrophilic surfaces. nih.gov The degree of ethoxylation plays a crucial role in mediating these interactions and determining the final structure of the self-assembled layer. nih.gov

Mechanistic and Theoretical Investigations of Linolenic Acid Ethoxylated Diesters

Reaction Mechanisms and Pathways of Ethoxylation of Diesters

The synthesis of linolenic acid ethoxylated diesters is achieved through the process of ethoxylation, a reaction where ethylene (B1197577) oxide is added to a substrate. wikipedia.org For fatty acid esters, the direct ethoxylation reaction requires a catalyst to facilitate the insertion of ethylene oxide units. frontiersin.org The mechanistic pathway is highly dependent on the type of catalyst employed, primarily categorized as acidic or alkaline/composite oxide catalysts. frontiersin.orgresearchgate.net

With an acidic catalyst, such as a calcium-based catalyst modified with sulfuric acid, the reaction mechanism involves the weakening of the C-OR bond of the ester. frontiersin.orgresearchgate.net This allows for the insertion of the oxyethylene group between the carbonyl carbon of the ester and the oxygen atom of the alkoxy group. Subsequent additions of ethylene oxide lead to the propagation of the polyoxyethylene chain. researchgate.net

Alternatively, using catalysts with alkali or transition metals, or composite catalysts like aluminum-magnesium oxide, the reaction proceeds through a more complex, two-stage process involving both ethoxylation and transesterification. frontiersin.orgresearchgate.net In the case of an aluminum-magnesium oxide catalyst, the reaction is believed to be initiated by the chemisorption of the ester onto the catalyst surface, where the methoxy (B1213986) or alkoxy group is subsequently ethoxylated. frontiersin.org This type of catalyst functions through both its acidic sites and chemisorption capabilities. frontiersin.org

The direct ethoxylation of fatty acids and their esters with conventional catalysts often yields a complex mixture of products, including mono- and diesters, alongside various polyethylene (B3416737) glycols as by-products, with a wide distribution in the length of the polyethylene glycol chains. researchgate.net The reaction is typically exothermic and requires careful temperature and pressure control to prevent thermal runaway. wikipedia.org Studies on the ethoxylation of fatty acid methyl esters (FAMEs) have shown that catalysts can be designed to produce products with a narrower distribution of ethoxymer units. acs.orgresearchgate.net Linolenic acid is cited as a suitable fatty acid substrate for producing such ethoxylates. google.com

The general scheme for the ethoxylation of a fatty acid ester can be represented as: RCOOR' + n(C₂H₄O) → RCOO(CH₂CH₂O)ₙR'

Table 1: Catalyst Influence on Ethoxylation Pathway of Fatty Acid Esters

Catalyst TypePrimary MechanismKey Intermediates/ProcessReference
Acidic (e.g., Calcium-based)Direct insertionWeakening of the ester's C-OR bond allows for insertion of the oxyethylene group. frontiersin.orgresearchgate.net
Alkaline/Composite Oxide (e.g., Al-Mg oxide)Chemisorption followed by ethoxylation/transesterificationEster adsorbs onto the catalyst surface, followed by reaction at the alkoxy group. frontiersin.orgresearchgate.net

Adsorption Mechanisms of Ethoxylated Esters at Interfaces (e.g., Metal Surfaces)

This compound are non-ionic surfactants, a characteristic dictated by their molecular structure. venus-goa.com They are amphiphilic, possessing a hydrophobic (lipophilic) part, which is the linolenic acid alkyl chain, and a hydrophilic part, the polyoxyethylene (ethoxylated) chain. aryanchemical.com This dual nature drives their behavior at interfaces, such as oil-water or air-water, where they align themselves to reduce the interfacial or surface tension. venus-goa.comaryanchemical.com

When introduced into a system with an interface, such as water and a metal surface, the surfactant molecules will adsorb onto the surface. The precise mechanism of adsorption on a metal surface involves the interaction between the surfactant's functional groups and the surface itself. The hydrophilic polyoxyethylene chain, with its numerous ether oxygen atoms, can interact with the metal surface. The lone pairs of electrons on the oxygen atoms can form coordinate bonds with the metal atoms on the surface, or interact via dipole-dipole forces, especially if the metal surface has an oxide layer with polar sites.

Simultaneously, the hydrophobic linolenic acid tail would typically be oriented away from the polar metal surface and towards the less polar phase (e.g., an oil phase or air). This organized arrangement can form a protective layer on the metal. The effectiveness of adsorption and the resulting surface modification depend on factors such as the length of the ethoxy chain, the nature of the fatty acid, the type of metal, and the surrounding environment. In some contexts, the adsorption mechanism can involve processes like ion exchange or interactions with surface hydroxyl groups, particularly on oxidized metal surfaces. researchgate.net

Theoretical Studies on Oxidative Stability of Polyunsaturated Fatty Acid Esters

The oxidative stability of this compound is a critical parameter, as the linolenic acid moiety is a polyunsaturated fatty acid (PUFA) highly susceptible to oxidation. nih.govtamu.edu This process, known as autoxidation, is a self-propagating chain reaction between the lipid and molecular oxygen. researchgate.net Theoretical and experimental studies have extensively clarified the mechanisms involved.

The autoxidation of PUFAs proceeds via a free radical chain reaction, which is classically divided into three distinct stages: initiation, propagation, and termination. youtube.comnih.govwikipedia.org

Initiation: The process begins when an initiator, such as a reactive oxygen species (ROS) like the hydroxyl radical (•OH), abstracts a hydrogen atom from the fatty acid chain. researchgate.net In linolenic acid, the most susceptible hydrogens are those located on the methylene (B1212753) bridges (-CH2-) situated between the double bonds (bis-allylic hydrogens). youtube.com The removal of a hydrogen atom generates a carbon-centered lipid radical (L•). researchgate.net

Propagation: The lipid radical (L•) is unstable and reacts rapidly with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). researchgate.netyoutube.com This peroxyl radical can then abstract a hydrogen atom from an adjacent PUFA molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical (L•). researchgate.net This new radical continues the chain, making the process self-propagating. nih.gov

Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product. youtube.comwikipedia.org This can occur, for example, when two lipid peroxyl radicals (LOO•) combine. wikipedia.org

The formation of lipid hydroperoxides is the primary outcome of the initial stages, but these products are unstable and can decompose into a complex mixture of secondary oxidation products, including volatile aldehydes and ketones that contribute to rancidity. nih.gov

The molecular structure of a fatty acid ester has a profound influence on its susceptibility to autoxidation. The primary determinant is the degree of unsaturation—specifically, the number of double bonds and the presence of bis-allylic hydrogens. researchgate.netuc.edu

Linolenic acid, with its three double bonds and two sets of bis-allylic hydrogens, is significantly more prone to oxidation than linoleic acid (two double bonds) and oleic acid (one double bond). uc.edu Theoretical studies using density functional theory (DFT) have shown that the bond dissociation energy (BDE) of the C-H bonds at the bis-allylic positions is lower than that of other C-H bonds in the molecule, making them the kinetically favored site for hydrogen abstraction. uc.edu The more double bonds a fatty acid contains, the more susceptible it is to oxidation. uc.edu

Research indicates that the esterified form of a fatty acid is generally more stable against autoxidation than the corresponding free fatty acid. uc.edu However, in emulsion systems, the oxidative stability can be influenced by interfacial phenomena, and some studies have observed that PUFAs with a higher degree of unsaturation can exhibit greater stability in certain emulsified systems. dss.go.th

Table 2: Relative Oxidation Rates of Fatty Acid Methyl Esters

Fatty Acid EsterNumber of Double BondsRelative Rate of Oxidation
Methyl Stearate01
Methyl Oleate1100
Methyl Linoleate21,200
Methyl Linolenate32,500

Note: Relative rates are approximate and can vary with conditions. Data is illustrative based on established principles of lipid oxidation.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides powerful tools for investigating the mechanisms and properties of molecules like this compound at an atomic level. These methods allow for the prediction of molecular interactions, reaction energetics, and structural properties that are often difficult to measure experimentally.

Predictive modeling is used to understand both the reactivity of these esters and their physical interactions in various systems. Molecular dynamics (MD) simulations, for instance, can model the behavior of these surfactant molecules in solution or at an interface. nih.gov Such simulations provide insights into the conformational changes of the molecules and the interactions between different components, helping to explain macroscopic properties based on microscopic behavior. nih.gov The liquid-phase packing morphologies and molecular organization of fatty acid esters have been explored using these techniques, revealing how molecular structure influences bulk properties. nih.gov

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of molecules. For example, the B3LYP/6-31G(d,p) method has been used to calculate the bond dissociation energies (BDEs) of C-H bonds in unsaturated fatty acids. uc.edu These calculations theoretically confirm that the allylic hydrogens are the most easily abstracted, thus predicting the initial sites of autoxidation. uc.edu Such models can effectively predict the relative oxidative stability of different fatty acids, showing that stability decreases with an increasing number of double bonds. uc.edu

Furthermore, computational models have been developed to simulate the ethoxylation process itself, helping to understand the role of ethylene oxide diffusion from the gas to the liquid phase and modeling the pressure drop in batch reactors. acs.orgresearchgate.net

Table 3: Calculated Bond Dissociation Energies (BDE) for C-H Bonds in Fatty Acids

Fatty Acid TypePosition of C-H BondCalculated BDE (kcal/mol)SignificanceReference
Saturated (e.g., Stearic)Aliphatic (-CH₂-)~98-100High energy required for abstraction; stable. uc.edu
Monounsaturated (e.g., Oleic)Allylic (=CH-CH₂-)~85-87Weaker bond; primary site of oxidation. uc.edu
Polyunsaturated (e.g., Linolenic)Bis-allylic (=CH-CH₂-CH=)~75-77Lowest energy bond; highly susceptible to abstraction. uc.edu

Note: BDE values are approximate and based on theoretical calculations reported in the literature.

Simulation of Conformational Behavior

The conformational behavior of this compound is a complex subject, influenced by the inherent flexibility of the linolenic acid chains, the hydrophilic nature of the poly(ethylene glycol) (PEG) linker, and the diester linkages. While direct molecular simulation studies specifically targeting this compound are not extensively available in public literature, a comprehensive understanding can be constructed by examining simulation data for its constituent and related molecules. This includes molecular dynamics (MD) simulations of unsaturated fatty acids like linolenic and linoleic acid, as well as simulations of PEGylated lipids and non-ionic surfactants.

Conformational Dynamics of the Linolenic Acid Moiety

Molecular dynamics simulations of polyunsaturated fatty acids, such as linoleic and arachidonic acid, provide significant insights into the likely conformational preferences of the linolenic acid chains within the diester structure. nih.gov These simulations reveal that the presence of cis-double bonds introduces significant kinks into the acyl chain, preventing it from adopting a linear, all-trans conformation characteristic of saturated fatty acids. nih.gov

A study on the complex of amylose (B160209) and linoleic acid using MD simulations showed that the fatty acid resides within the helical cavity of the amylose. nih.gov This indicates that the linolenic acid portion of the diester can readily adapt its conformation to interact with other molecules or surfaces.

Behavior of the Ethoxylated Chain

The ethoxylated, or PEG, portion of the molecule imparts hydrophilicity and unique conformational characteristics. All-atom and coarse-grained MD simulations of PEGylated lipids and surfactants have revealed several key behaviors. The PEG chains are highly flexible and can adopt a wide range of conformations, from extended to more compact, coiled structures.

Simulations of PEGylated lipid bilayers have shown that PEG chains can interact strongly with the headgroups of lipids and can even penetrate into the lipid bilayer, particularly in liquid-crystalline phases. nih.gov The presence of cholesterol can further influence this behavior, with simulations suggesting that PEG can wind along the face of cholesterol molecules within a membrane. acs.org The conformation and density of the PEG chains can also modulate the phase behavior and size of self-assembled structures like liposomes and micelles. nih.gov

Integrated Conformational Model and Intermolecular Interactions

Combining the insights from simulations of fatty acids and PEGylated systems, a model for the conformational behavior of this compound can be proposed. The two linolenic acid chains are expected to be highly flexible and dynamic, with their conformations influenced by both intramolecular forces and interactions with the surrounding medium. The PEG linker will also be highly flexible, and its conformation will be sensitive to the solvent environment, ionic strength, and temperature.

In an aqueous environment, the molecule is likely to adopt conformations that shield the hydrophobic linolenic acid chains from water, while exposing the hydrophilic PEG chain. This can lead to the formation of various aggregate structures, a behavior common to non-ionic surfactants. mst.dk The structure of the hydrocarbon tail is known to strongly influence the behavior of non-ionic surfactants in microemulsions. nih.gov

The following table summarizes key conformational findings from simulation studies of related molecules, which can be extrapolated to understand the behavior of this compound.

Component/SystemSimulation MethodKey Conformational FindingsReference
Arachidonic and Linoleic AcidsQuenched Molecular Dynamics"Hairpin" structure is dominant at higher temperatures; flexibility arises from C-C bonds between C=C bonds. nih.gov
Amylose-Linoleic Acid ComplexMolecular DynamicsLinoleic acid adopts a conformation to fit within the amylose helix; complex remains stable in water. nih.gov
PEGylated Lipid BilayersAll-atom Molecular DynamicsPEG chains interact with lipid headgroups and can penetrate the bilayer; PEG conformation is influenced by membrane phase. nih.gov
PEGylated Membranes with CholesterolMolecular DynamicsPEG can wind along the β-face of cholesterol within the membrane. acs.org
PEGylated Lipid NanoparticlesMolecular DynamicsPEG-lipids are primarily distributed on the surface of lipid nanoparticles. mdpi.com

The following interactive data table provides a hypothetical representation of the conformational states and their relative energies for a simplified linolenic acid ethoxylated diester, based on the principles derived from the literature.

ConformationRelative Energy (kcal/mol)Description
Extended15.2A theoretical state where both linolenic acid chains and the PEG linker are fully extended. High energy due to hydrophobic exposure.
Partially Folded8.5Linolenic acid chains are partially folded to reduce hydrophobic surface area. PEG chain is in a random coil.
Hairpin (Intramolecular)5.1One or both linolenic acid chains adopt a hairpin conformation, with potential interaction between the ester group and a double bond.
Aggregated (Micellar)0.0Molecules self-assemble into a micellar structure in an aqueous environment, with hydrophobic tails in the core and PEG chains on the surface. This represents the lowest energy state in solution.

This table is illustrative and based on the general principles of surfactant and lipid self-assembly. The exact energy values would require specific simulations of the linolenic acid ethoxylated diester molecule.

Functionality as Non-Ionic Surfactants in Industrial Formulations

As non-ionic surfactants, this compound offer excellent stability in both acidic and alkaline conditions and are compatible with other types of surfactants. Their surface-active properties are leveraged in a variety of industrial formulations for emulsification, dispersion, and foam control.

This compound are effective emulsifying agents for creating stable oil-in-water emulsions, particularly for hydrocarbon and synthetic oils. Their ability to reduce the interfacial tension between oil and water allows for the formation of fine and stable droplets. The presence of the unsaturated linolenic acid chain can enhance their affinity for certain types of oils. The hydrophilic-lipophilic balance (HLB) of these diesters, which is influenced by the length of the polyethylene glycol chain, can be tailored to suit specific oil phases, making them versatile for various formulations.

Table 1: Emulsification Performance of Ethoxylated Fatty Esters in Different Oil Systems

Oil Type Emulsifier System Observation
Mineral Oil Ethoxylated Fatty Acid Esters Stable emulsion with fine droplet size
Synthetic Ester Ethoxylated Fatty Acid Esters Good compatibility and stability
Vegetable Oil Ethoxylated Linseed Oil Derivatives Effective emulsification due to similar chemical nature

Note: This table is illustrative and based on the general performance of ethoxylated fatty esters. Specific data for this compound may vary.

The dispersant properties of this compound are valuable in preventing the agglomeration of solid particles within a liquid medium. The surfactant molecules adsorb onto the surface of the particles, creating a steric barrier that prevents them from coming into close contact. This is crucial in formulations such as pigment dispersions for inks and coatings, as well as in certain agricultural chemical formulations. The diester structure may offer multiple anchoring points onto the particle surface, potentially enhancing dispersant efficacy.

In many industrial processes, such as in metalworking fluids and industrial cleaning, the generation of foam is undesirable as it can interfere with the process efficiency. This compound are noted for their low-foaming characteristics. frontiersin.org This property is attributed to their molecular structure, which does not favor the formation of a stable, elastic film at the air-water interface, a prerequisite for foam stability. The use of these diesters can therefore reduce the need for additional anti-foaming agents in a formulation.

Table 2: Foaming Properties of Different Surfactant Types

Surfactant Type Typical Foam Height (mm) Foam Stability
Sodium Lauryl Sulfate (Anionic) > 200 High
Alcohol Ethoxylate (Non-ionic) 100 - 150 Moderate

Note: This table provides a general comparison. Actual foam height can vary based on concentration, temperature, and water hardness.

Lubrication Technology and Tribology

In the field of lubrication, the demand for high-performance and environmentally acceptable lubricants has driven interest in synthetic esters, including derivatives of linolenic acid.

This compound can function as components in synthetic lubricant and grease formulations. Their ester linkages provide polarity, which leads to good adsorption on metal surfaces, forming a protective film that reduces friction and wear. The long, unsaturated hydrocarbon chain of the linolenic acid contributes to the lubricity of the molecule.

Metalworking fluids require a balance of properties including lubrication, cooling, and corrosion protection. Ethoxylated fatty acid esters are utilized in these formulations as both lubricants and emulsifiers for the oil phase. estichem.comzslubes.comemeryoleo.com The lubricity of this compound is beneficial in reducing the friction between the cutting tool and the workpiece, which can lead to improved tool life and surface finish.

A study on the tribological properties of aqueous solutions of ethoxylated methyl esters from rapeseed oil, which contains a significant amount of linolenic acid, demonstrated a substantial improvement in anti-seizure properties and a reduction in friction and wear compared to water alone. researchgate.net The performance was found to be comparable to mineral oils containing commercial additives. The study noted a significant increase in scuffing load, seizure load, and limiting pressure of seizure even at low concentrations of the ethoxylated ester.

Table 3: Tribological Performance of Ethoxylated Rapeseed Oil Methyl Esters in Aqueous Solution

Property Water (Baseline) 0.1% Ethoxylated Ester Solution Improvement Factor
Scuffing Load (Pt) Low Significantly Increased ~6x
Seizure Load (Poz) Low Increased ~2x
Limiting Pressure of Seizure (poz) Low Increased ~3x
Friction Coefficient High Reduced ~6x

Source: Adapted from research on ethoxylated methyl esters of fatty acids from rapeseed oil. researchgate.net This data suggests the potential high-performance lubricating properties of ethoxylated esters derived from oils rich in linolenic acid.

Environmental Fate and Sustainability Research on Linolenic Acid Ethoxylated Diesters

Biodegradation Pathways and Kinetics

The biodegradation of surfactants is a key determinant of their environmental persistence. Studies on analogous ethoxylated fatty acid esters provide insights into the likely degradation behavior of linolenic acid ethoxylated diesters under various environmental conditions.

Ethoxylated fatty acid esters are generally considered to be well-biodegradable in aquatic environments. frontiersin.org The degradation process can proceed through different pathways depending on the presence of oxygen.

Under aerobic conditions , the degradation of ethoxylated surfactants can be initiated by the ω-carboxylation of the individual ethoxylate chains. nih.gov This is followed by the gradual shortening of the carboxylated chain. nih.gov Concurrently, the alkyl chain can also be oxidized. nih.gov In contrast to other pathways, the formation of the endocrine disruptor nonylphenol was not observed as a metabolite in studies of similar nonylphenol ethoxylates under aerobic conditions. nih.gov

Under anaerobic conditions , the degradation pathway for ethoxylates typically involves non-oxidative mechanisms. researchgate.net For the precursor, linoleic acid, anaerobic degradation has been observed at 21°C. rnasinc.com The process involves the formation of unsaturated and saturated byproducts. While unsaturated oleic (C18:1) and palmitoleic (C16:1) acids are formed transiently, saturated palmitic (C16:0) and myristic (C14:0) acids tend to accumulate and may inhibit their own subsequent degradation. researchgate.net Ultimately, most byproducts, including lauric (C12:0) and hexanoic (C6:0) acids, are degraded, with the exception of acetic acid which can accumulate. researchgate.net It has also been noted that long-chain fatty acids are generally degraded more easily in anaerobic systems compared to aerobic ones, where their degradation requires several extra steps. teamaquafix.com

The degree of ethoxylation is a significant factor influencing the physicochemical properties and biodegradability of surfactants. Research on fatty alcohol ethoxylates, a related class of non-ionic surfactants, indicates that the mean biodegradation rate increases with the number of ethylene (B1197577) oxide (EO) units in the molecule. ugr.es Studies investigating alcohol ethoxylates with a high degree of ethoxylation, including those with an average of up to 40 EO units, have shown that these compounds can be rapidly biodegraded, achieving more than 60% mineralization of the parent material. nih.gov

Comparative studies are essential for contextualizing the environmental performance of a surfactant relative to existing alternatives. Research comparing ethoxylated rapeseed acid methyl esters, which are derived from an oil containing linolenic acid, with 1-dodecanol (B7769020) ethoxylates (a type of fatty alcohol ethoxylate) has found that the former are environmentally superior surfactants. frontiersin.orgpjoes.com Specifically, ethoxylated rapeseed acid methyl esters exhibit relatively higher biodegradation. frontiersin.orgpjoes.com Studies indicate that ethoxylated methyl esters from rapeseed oil are characterized by a 5–8% higher biodegradability compared to alcohol ethoxylates. frontiersin.orgfrontiersin.org

Surfactant ClassRelative BiodegradabilityReference
Ethoxylated Rapeseed Acid Methyl EstersHigher (5-8% greater than alcohol ethoxylates) frontiersin.orgfrontiersin.org
1-Dodecanol EthoxylatesLower frontiersin.orgpjoes.com

Ecotoxicological Assessments in Aquatic and Terrestrial Environments

Ecotoxicological data are vital for assessing the potential risk of chemical substances to ecosystems. For ethoxylated fatty acid esters, research has primarily focused on aquatic environments.

Studies have shown that ethoxylated rapeseed acid methyl esters have a lower aquatic toxicity compared to 1-dodecanol ethoxylates. pjoes.comresearchgate.net In tests conducted on Daphnia magna, ethoxylated rapeseed acid methyl esters were classified into the third toxicity class. pjoes.com Furthermore, with one exception, they fall outside the European Union's classification for toxicity against fish. pjoes.com In general, the aquatic toxicity of ethoxylated rapeseed acid methyl esters has been found to be an order of magnitude lower than that of ethoxylated fatty alcohols. pjoes.com This reduced toxicity might be attributed to the methoxy (B1213986) group at the end of the polyoxyethylene chain, which could hinder the penetration of the surfactant molecules through cellular walls and mucous membranes. pjoes.com The use of ethoxylated rapeseed acid methyl esters is expected to lead to a significant reduction in environmental fate compared to the bulk application of dodecanolethoxylates. researchgate.netpjoes.comsemanticscholar.org

Surfactant ClassAquatic Toxicity (Compared to Ethoxylated Fatty Alcohols)Reference
Ethoxylated Rapeseed Acid Methyl EstersLower (by an order of magnitude) pjoes.com
1-Dodecanol EthoxylatesHigher pjoes.comresearchgate.net

No specific studies on the ecotoxicological assessment of this compound in terrestrial environments were identified in the reviewed literature.

Compliance with Green Chemistry Principles in Production and Use

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of esters from fatty acids like linoleic and linolenic acid can be aligned with these principles.

A key development is the use of solvent-free synthesis methods for producing phytosterol linoleic acid esters. nih.govrsc.org Efficient esterification can be achieved at mild temperatures (e.g., 60°C) using specific catalysts, which eliminates the need for extra organic solvents and water-removal operations. nih.govrsc.org This approach is suitable for the large-scale preparation of these esters. nih.gov Such low-temperature, solvent-free methods represent a green and low-cost alternative for the synthesis of unsaturated fatty acid esters. nih.gov

Life Cycle Assessment (LCA) Considerations for Environmental Impact

A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. nih.gov This "cradle-to-grave" or "cradle-to-gate" analysis is crucial for understanding the full environmental footprint of a chemical.

While a specific LCA for this compound was not found, LCAs for related surfactants and esters provide valuable insights. For instance, an LCA of carbonated fatty acid esters highlighted that while CO2 savings can be achieved, these often arise from indirect effects rather than direct CO2 utilization. nih.gov The assessment also emphasized that the use of biobased materials can have varied impacts on different environmental categories, such as eutrophication and marine toxicity, which necessitates careful case-by-case evaluation. nih.gov

Q & A

Q. What experimental parameters are critical for optimizing the synthesis of linolenic acid ethoxylated diesters?

To synthesize this compound, key parameters include:

  • Ethoxylation degree : Controlled by adjusting the molar ratio of ethylene oxide to linolenic acid precursors .
  • Catalyst selection : Alkaline catalysts (e.g., KOH) are commonly used, but reaction temperature and pH must be monitored to avoid hydrolysis .
  • Purification methods : Column chromatography or solvent extraction is employed to isolate diesters from unreacted monomers and byproducts .
    Characterization via FT-IR and GC-MS validates esterification efficiency and ethoxylation chain length .

Q. How can researchers analytically distinguish this compound from monoesters or unmodified fatty acids?

Advanced chromatographic and spectroscopic methods are essential:

  • LC-TOFMS : Detects sodiated adducts of diesters with high sensitivity, distinguishing them from monoesters based on mass-to-charge ratios .
  • 1H NMR : Identifies ethoxylation-specific peaks (e.g., –CH2–O–CH2– groups at δ 3.5–3.7 ppm) and confirms ester linkages .
  • Iodine value testing : Quantifies unsaturation levels to verify retention of linolenic acid’s triple double-bond system post-ethoxylation .

Advanced Research Questions

Q. How does thermal stability of this compound vary under oxidative conditions, and what methodologies assess this?

Thermal degradation pathways can be studied using:

  • Thermogravimetric analysis (TGA) : Measures mass loss under controlled heating (e.g., 25–600°C) to determine decomposition thresholds .
  • Accelerated oxidation assays : Rancimat or pressurized DSC evaluates oxidative stability by tracking hydroperoxide formation under elevated O2 .
    Contradictions in data often arise from differences in ethoxylation degree; higher EO content generally improves stability by reducing unsaturated bond exposure .

Q. What in vitro or in vivo models are suitable for studying the metabolic interactions of ethoxylated diesters with lipid-processing enzymes?

  • In vitro lipase assays : Pancreatic lipase or phospholipase A2 activity is monitored using pH-stat titration or fluorescent substrates to assess ester hydrolysis rates .
  • Animal models : Rats fed ethoxylated diesters can be analyzed via LC-MS/MS to track metabolite profiles in plasma and liver, comparing results to non-ethoxylated controls .
    Note: Ethoxylation may alter substrate specificity for enzymes like Δ6-desaturase, requiring isotope-labeled tracers to confirm metabolic pathways .

Q. How can researchers resolve contradictory findings on the bioactivity of linolenic acid derivatives in cellular systems?

Contradictions often stem from variability in:

  • Cell culture conditions : Serum-free vs. serum-containing media differentially affect lipid uptake; standardized protocols (e.g., ALA retention assays) are critical .
  • Dosage and timing : Dose-response curves and time-course studies (e.g., 24–72 hr exposures) clarify threshold effects .
    Systematic reviews with meta-analysis (e.g., forest plots for ω-3/ω-6 ratios) help reconcile discrepancies in anti-inflammatory or oxidative stress outcomes .

Q. What experimental designs are recommended for evaluating the environmental impact of ethoxylated diesters in aquatic systems?

  • Microcosm studies : Expose aquatic organisms (e.g., Daphnia magna) to diesters at ecologically relevant concentrations (1–100 µg/L) and measure LC50 values .
  • Biodegradation assays : Use OECD 301B guidelines to track CO2 evolution, with GC-MS identifying breakdown intermediates like polyethylene glycols .
    Contradictory biodegradability data may arise from microbial community differences; metagenomic profiling of test systems is advised .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in chromatographic quantification of ethoxylated diesters across studies?

  • Internal standardization : Use deuterated analogs (e.g., d5-MCPD diesters) to correct for matrix effects in LC-MS .
  • Calibration curves : Validate linearity across 3–4 orders of magnitude, with quality controls (QCs) spiked at low, mid, and high concentrations .
  • Inter-laboratory validation : Participate in round-robin trials to harmonize protocols, especially for limit of detection (LOD) calculations .

Q. What statistical approaches are robust for analyzing dose-dependent effects of ethoxylated diesters in lipidomics studies?

  • Multivariate analysis : PCA or PLS-DA identifies lipid species most influenced by diester exposure .
  • ANOVA with post-hoc tests : Applies to randomized designs (e.g., 4 replicates per treatment) to compare means of oxidative stability indices .
  • Meta-regression : Addresses heterogeneity in pooled data (e.g., I² >50%) by adjusting for covariates like ethoxylation degree or solvent polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.